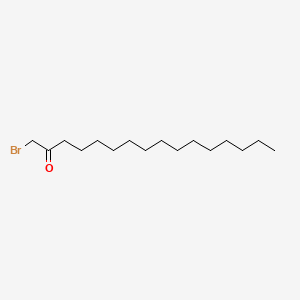
1-Bromohexadecan-2-one
Descripción general
Descripción
1-Bromohexadecan-2-one is an organic compound with the molecular formula C16H31BrO It is a brominated derivative of hexadecanone, characterized by the presence of a bromine atom at the first carbon and a ketone group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromohexadecan-2-one can be synthesized through the bromination of hexadecanone. The process typically involves the use of bromine and a suitable catalyst under controlled conditions. One common method is the reaction of hexadecanone with bromine in the presence of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) as a catalyst. The reaction is carried out at a temperature range of 50-70°C to ensure efficient bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where hexadecanone is continuously fed into the reactor along with bromine and the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromohexadecan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of different substituted hexadecanones.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted hexadecanones with various functional groups.
Reduction: 1-Bromohexadecan-2-ol.
Oxidation: Hexadecanoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Bromohexadecan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized materials, such as surfactants and polymers, due to its ability to introduce bromine atoms into the molecular structure.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes involving brominated compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Bromohexadecan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, depending on the reagents and conditions used. The compound’s reactivity is influenced by the presence of both the bromine and ketone functional groups, which dictate its behavior in different chemical environments.
Comparación Con Compuestos Similares
1-Bromohexadecane: Similar in structure but lacks the ketone group, making it less reactive in certain types of reactions.
Hexadecan-2-one: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.
1-Chlorohexadecan-2-one: Similar structure with chlorine instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: 1-Bromohexadecan-2-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
1-bromohexadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZYLTOWIBJLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564627 | |
| Record name | 1-Bromohexadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21436-52-2 | |
| Record name | 1-Bromohexadecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


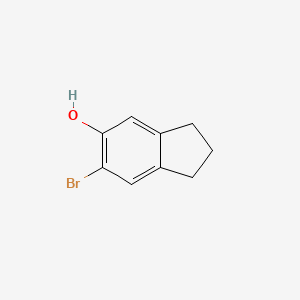
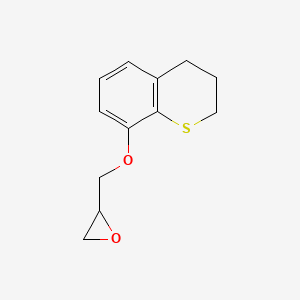
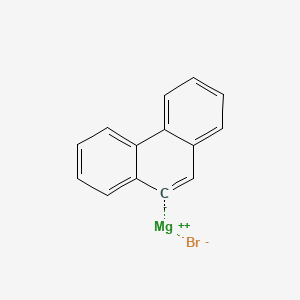
![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)


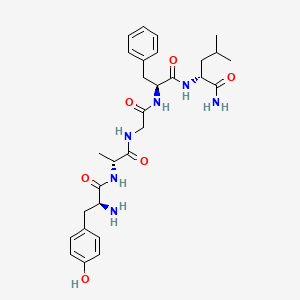
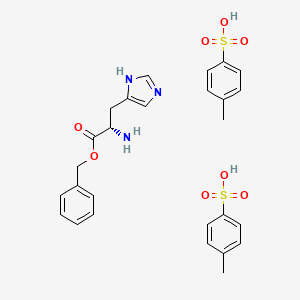
![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)
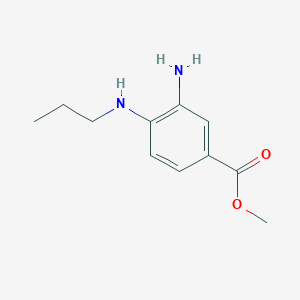
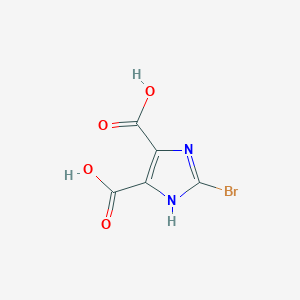

![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)

